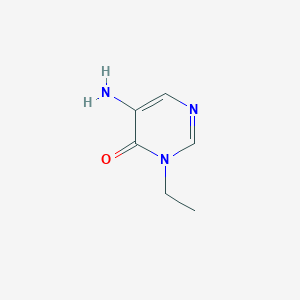

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one is a chemical compound with the CAS Number: 1909316-28-4 . It has a molecular weight of 139.16 and its IUPAC name is 5-amino-3-ethylpyrimidin-4 (3H)-one . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one is 1S/C6H9N3O/c1-2-9-4-8-3-5(7)6(9)10/h3-4H,2,7H2,1H3 . The InChI key is MCQNKPVPRIMWDR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one is a powder that is stored at room temperature . Its molecular formula is C6H9N3O . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Medicinal Chemistry and Drug Development

Antihypertensive Agents: The synthesis of derivatives containing the 3,4-dihydropyrimidin(thio)one scaffold has been explored for their antihypertensive properties . Researchers have investigated modifications to the 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one core to enhance its efficacy in lowering blood pressure.

Anti-Inflammatory Compounds: The compound’s structure suggests potential anti-inflammatory activity. Researchers have studied its derivatives to identify novel anti-inflammatory agents. These compounds may inhibit pro-inflammatory pathways or modulate immune responses.

Analgesics: Given its structural resemblance to known analgesic agents, 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one derivatives have been evaluated for their pain-relieving properties. These investigations aim to discover new analgesics with improved safety profiles.

Green Chemistry and Sustainable Synthesis

One-Pot Reactions: The compound has been employed in one-pot multicomponent reactions, emphasizing eco-friendly and sustainable synthesis. For instance, a recent study used acetylacetone as the 1,3-dicarbonyl compound in the Biginelli reaction to synthesize related derivatives . Such approaches contribute to greener chemical processes.

Recycling of Heterogeneous Catalysts: Researchers have explored the potential recycling of heterogeneous catalysts during the synthesis of 5-amino-3-ethyl-3,4-dihydropyrimidin-4-one derivatives. Investigating recyclable catalysts enhances the sustainability of chemical transformations .

Synthetic Intermediates

Building Blocks for Further Elaboration: The compound serves as a valuable synthetic intermediate. Its straightforward synthesis and functional group compatibility make it suitable for constructing more complex molecules. Researchers often use it as a building block for further elaboration in organic synthesis .

Safety and Hazards

The safety information for 5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

5-amino-3-ethylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-9-4-8-3-5(7)6(9)10/h3-4H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQNKPVPRIMWDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC=C(C1=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-ethyl-3,4-dihydropyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2738028.png)

![3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2738033.png)

![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)

![4-(6-ethoxybenzo[d]thiazol-2-yl)-N-phenylpiperazine-1-carboxamide](/img/structure/B2738037.png)

![2-Chloro-N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrimidin-5-yl]propanamide](/img/structure/B2738041.png)

![7-(Ethylthio)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2738046.png)

![N-(4-methoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2738047.png)

![3-{[2,4'-Bipyridine]-5-yl}-1-(diphenylmethyl)urea](/img/structure/B2738051.png)